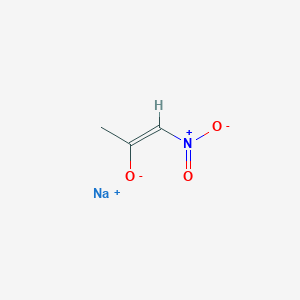

![molecular formula C8H15NO B2866920 (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol CAS No. 1543290-68-1](/img/structure/B2866920.png)

(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

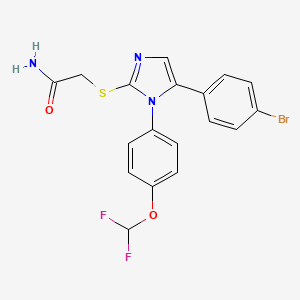

“(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol” is a complex organic compound. It is a derivative of bicyclo[2.2.1]heptane-2-methanol . Bicyclo[2.2.1]heptane-2-methanol is a bicyclic compound with a methanol functional group attached . The compound has a molecular weight of 126.1962 .

Synthesis Analysis

Bicyclo[4.1.0]heptenes, which are structurally similar to the compound , can be synthesized via the transition metal-catalyzed cycloisomerization of 1,6-enynes . This process involves the use of catalysts such as Pt (II) and Au (I) . In recent years, enantioselective syntheses of bicyclo[4.1.0]heptenes have also been reported .Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique

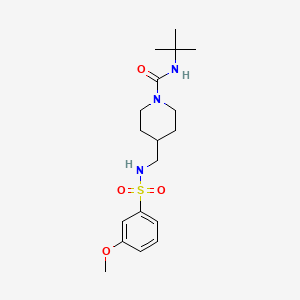

High-performance Liquid Chromatographic Enantioseparation

Researchers have developed high-performance liquid chromatographic methods for the separation and identification of enantiomers of bicyclic 1,3-amino alcohols and their derivatives. This includes the use of a naphthylethyl carbamate-derivatized beta-cyclodextrin stationary phase for direct separation in the polar-organic mode. Such methodologies are crucial for the stereoisomer separation of complex molecules like (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol, facilitating the study of their biological and chemical properties (Péter et al., 2001).

Ring Opening of Activated Cyclopropanes

The study of bicyclo[3.1.0]hexane methanolysis under acidic and basic conditions leading to the cleavage of activated cyclopropane bonds highlights the reactivity of bicyclic structures in different environments. Such insights are relevant for understanding the chemical behavior of this compound under various conditions, potentially aiding in its functionalization or modification (Lim et al., 2002).

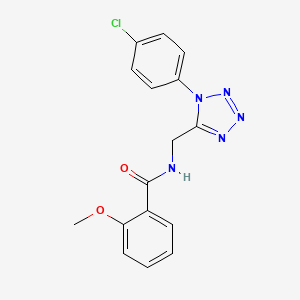

Synthesis and Characterization of Nanoparticles

The use of bicyclic compounds in the synthesis and stabilization of nanoparticles has been explored, demonstrating the utility of these structures in nanotechnology. For example, the synthesis of zinc nanoparticles using a hetero-bicyclic compound as a reducing and stabilizing agent showcases the potential for this compound to be used in similar applications (Pushpanathan & Kumar, 2014).

Nitrogen Insertion to Bicyclo[2.2.1]heptanones

The photo-Beckmann rearrangement of oximes derived from bicyclic heptanones has been investigated, providing a route to isomeric lactams and ring-opened amides. Understanding these reactions can contribute to the development of synthetic strategies for bicyclic compounds, including this compound, offering pathways to a variety of functionalized products (Suginome et al., 1987).

Orientations Futures

The future directions for the study of “(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the diverse chemistry of related bicyclic compounds , there may be potential for the development of new synthetic methods and applications for this compound.

Propriétés

IUPAC Name |

(2-amino-2-bicyclo[4.1.0]heptanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(5-10)3-1-2-6-4-7(6)8/h6-7,10H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILNOBYEHHNIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(C1)(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2866842.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2866843.png)

![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)

![N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2866851.png)

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866856.png)